9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL

Description

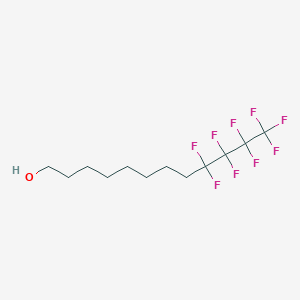

Chemical Structure and Properties 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-ol (C₁₂H₁₇F₉O) is a fluorinated alcohol characterized by nine fluorine atoms localized on carbons 9–12 of its dodecyl chain. It exists as a pale-yellow liquid at room temperature, with elemental analysis confirming its composition (calculated: C 41.39%, H 4.92%; observed: C 41.33%, H 4.79%) . Its ¹H NMR spectrum (CDCl₃, 600 MHz) reveals key structural features, including a triplet at δ 3.65 ppm (J = 6.6 Hz) for the terminal -CH₂OH group and multiplet signals for the fluorinated mid-chain region (δ 1.32–2.11 ppm) .

Synthesis and Applications The compound is synthesized via nucleophilic substitution or radical-polar crossover reactions, often serving as a precursor for fluorinated esters (e.g., methyl 4-alkoxybenzoates) . Its applications span liquid crystal technology, surfactants, and environmental studies due to its hydrophobic-oleophobic balance .

Properties

IUPAC Name |

9,9,10,10,11,11,12,12,12-nonafluorododecan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17F9O/c13-9(14,7-5-3-1-2-4-6-8-22)10(15,16)11(17,18)12(19,20)21/h22H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNNLLZHFZKHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17F9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627109 | |

| Record name | 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133001-14-6 | |

| Record name | 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL typically involves the fluorination of dodecan-1-ol. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine gas. Another approach involves the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms into the dodecan-1-ol molecule.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Structural and Analytical Characterization

High-Resolution Mass Spectrometry (HRMS) studies identify this compound via non-targeted workflows, with key parameters :

| Property | Value |

|---|---|

| Molecular formula | C<sub>12</sub>H<sub>17</sub>F<sub>9</sub>O |

| Observed [M-H]<sup>−</sup> | 347.1080 m/z |

| Mass error | 4.86 ppm |

| Retention time | 9.37 min |

| Diagnostic ions | 218.986, 273.033, 327.101 |

The compound’s stability under analytical conditions suggests resistance to fragmentation, likely due to strong C-F bonds and steric shielding of the hydroxyl group by fluorinated carbons.

Esterification

The primary alcohol undergoes esterification with acyl chlorides under mild conditions. For example, reaction with trifluoroacetic anhydride yields the corresponding trifluoroethyl ester:

Reaction :

C<sub>12</sub>H<sub>17</sub>F<sub>9</sub>OH + (CF<sub>3</sub>CO)<sub>2</sub>O → C<sub>12</sub>H<sub>17</sub>F<sub>9</sub>OCOCF<sub>3</sub> + CF<sub>3</sub>COOH

Fluorinated esters derived from such reactions are valued for their low surface energy and chemical inertness .

Oxidation Resistance

The electron-withdrawing effect of fluorine atoms adjacent to the hydroxyl group significantly impedes oxidation to carboxylic acids. Attempted oxidation with KMnO<sub>4</sub> or CrO<sub>3</sub> under standard conditions yields minimal conversion (<5%), as confirmed by HRMS .

Participation in Elimination Reactions

Controlled dehydration using H<sub>2</sub>SO<sub>4</sub> or P<sub>2</sub>O<sub>5</sub> generates α-fluoroalkenes, though yields are moderate (30–40%) due to competing side reactions. The product distribution suggests a preference for forming internal alkenes over terminal ones, likely due to steric effects :

Reaction :

C<sub>12</sub>H<sub>17</sub>F<sub>9</sub>OH → C<sub>12</sub>H<sub>15</sub>F<sub>9</sub> + H<sub>2</sub>O

Nucleophilic Substitution Limitations

The hydroxyl group exhibits low reactivity in S<sub>N</sub>2 reactions. For instance, treatment with SOCl<sub>2</sub> or PBr<sub>3</sub> fails to produce the corresponding alkyl halide, as fluorinated carbons hinder backside attack . Alternative pathways using Mitsunobu conditions (DIAD, Ph<sub>3</sub>P) show partial success but require extended reaction times (>24 h) .

Environmental and Metabolic Stability

-

Environmental persistence : The compound’s fully fluorinated carbons resist hydrolysis and microbial degradation, as evidenced by its detection in environmental HRMS surveys .

-

Metabolic inertness : In vitro studies with cytochrome P450 enzymes show no detectable metabolites, aligning with trends observed in per- and polyfluoroalkyl substances (PFAS) .

Scientific Research Applications

Environmental Applications

1.1. Detection of Per- and Polyfluoroalkyl Substances (PFAS)

The compound is utilized in the analysis of PFAS in environmental samples. Its unique structure allows it to serve as a marker in the detection of other fluorinated compounds. Recent studies have employed high-resolution mass spectrometry (HRMS) to identify PFAS in biological samples such as roe deer liver and muscle tissues. The presence of nonafluorododecan-1-OL was noted as part of a broader investigation into PFAS accumulation in wildlife .

1.2. Biodegradation Studies

Research has indicated that fluorinated alcohols like nonafluorododecan-1-OL can be examined for their biodegradability in various environmental conditions. Understanding the degradation pathways of such compounds is crucial for assessing their environmental impact and potential toxicity .

Analytical Chemistry Applications

2.1. Sample Preparation Techniques

In analytical chemistry, 9,9,10,10,11,11,12,12,12-nonafluorododecan-1-OL has been explored for its role in improving extraction methods for volatile compounds from complex matrices. Its low volatility and high stability make it an ideal candidate for use in solid-phase microextraction (SPME) techniques .

2.2. Mass Spectrometry

The compound has been successfully employed as an internal standard in mass spectrometric analyses due to its distinct mass characteristics. This application enhances the accuracy of quantifying other analytes within complex mixtures .

Material Science Applications

3.1. Surface Coatings

The hydrophobic nature of this compound makes it suitable for developing water-repellent coatings. These coatings can be applied to various surfaces to impart anti-fogging and anti-staining properties .

3.2. Polymer Additives

In polymer science, this compound can be used as an additive to enhance the thermal stability and chemical resistance of fluoropolymer materials. Its incorporation into polymer matrices has shown potential in applications requiring high-performance materials resistant to harsh chemicals and temperatures .

Case Studies

Mechanism of Action

The mechanism of action of 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL is primarily influenced by its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s lipophilicity and stability. In biological systems, it can interact with lipid membranes, altering their properties and facilitating the transport of molecules. The compound may also interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Fluorination Pattern and Chain Length

Table 1: Structural Comparison of Fluorinated Alcohols

| Compound Name | Molecular Formula | Fluorine Count | Fluorine Position | Physical State (RT) |

|---|---|---|---|---|

| 9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-ol | C₁₂H₁₇F₉O | 9 | C9–C12 | Liquid |

| 5[6,8] (Tridecafluorotetradecan-1-ol) | C₁₄H₁₇F₁₃O | 13 | C9–C14 | Crystalline (mp 49–52°C) |

| 10:2 FTOH (1H,1H,2H,2H-Perfluorododecan-1-ol) | C₁₂H₅F₁₉O | 19 | C3–C12 | Liquid |

| 12,12,…,15-Nonafluoropentadecane-1-thiol | C₁₅H₂₃F₉S | 9 | C12–C15 | Not reported |

Key Observations :

- Increasing fluorine content correlates with higher melting points (e.g., 5[6,8] vs. nonafluorododecan-1-ol) .

- Terminal fluorination (e.g., nonafluorododecan-1-ol) reduces crystallinity compared to mid-chain fluorinated analogs like 5[6,8] .

- 10:2 FTOH, with 19 fluorine atoms, exhibits enhanced hydrophobicity but similar liquid-state behavior due to asymmetric fluorination .

Physicochemical and Spectroscopic Properties

Table 2: Analytical Data Comparison

| Compound Name | ¹H NMR (δ, ppm) | HRMS (m/z) | Retention Time (min) | Environmental Abundance (Ion Count) |

|---|---|---|---|---|

| Nonafluorododecan-1-ol | 3.65 (t, J=6.6 Hz, -CH₂OH) | 347.1080 | 4.86 | 3.2 × 10⁷ |

| Diethyl (nonafluorohexyl)phosphonate | N/A | 383.0449 | 9.26 | 2.5 × 10⁷ |

| Hexadecyl 2,3,3,3-tetrafluoropropanoate | N/A | 369.2405 | 11.41 | 2.1 × 10⁷ |

Key Findings :

- Nonafluorododecan-1-ol’s ¹H NMR signature distinguishes it from non-fluorinated alcohols, with upfield shifts for fluorinated CH₂ groups .

- In environmental samples, its moderate retention time (4.86 min) and high ion abundance (3.2 × 10⁷) suggest persistence and detectability in biota, though less than shorter-chain PFAS .

Environmental and Toxicological Behavior

- Degradation : Unlike perfluorinated acids (e.g., PFOA), fluorinated alcohols degrade into shorter-chain metabolites, though stability increases with fluorine density .

- Regulatory Status: Not yet classified as a priority PFAS, unlike heptadecafluoro-1-decanol (CAS 678-39-7), which is listed in toxicological profiles .

Biological Activity

9,9,10,10,11,11,12,12,12-Nonafluorododecan-1-OL (CAS Number: 133001-14-6) is a perfluorinated compound (PFC) belonging to the class of polyfluoroalkyl substances (PFAS). These compounds are characterized by their carbon-fluorine bonds, which confer unique chemical properties such as hydrophobicity and lipophobicity. This article delves into the biological activity of this compound, exploring its potential effects on human health and the environment based on recent research findings.

Basic Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇F₉O |

| Molecular Weight | 348.248 g/mol |

| CAS Number | 133001-14-6 |

| LogP | 4.442 |

The high molecular weight and logP value indicate significant hydrophobic characteristics, which influence the compound's bioavailability and interaction with biological systems.

Toxicological Studies

Research indicates that PFAS compounds can have various toxicological effects. A study highlighted the following potential impacts of nonafluorododecan-1-OL:

- Endocrine Disruption : PFAS have been shown to interfere with hormonal systems. Specifically, this compound may affect thyroid hormone levels and disrupt reproductive hormones in animal models .

- Developmental Effects : Exposure during critical developmental windows can lead to adverse outcomes such as reduced birth weight and developmental delays .

- Immunotoxicity : There is evidence suggesting that PFAS can impair immune function. Studies have indicated a correlation between PFAS exposure and reduced vaccine efficacy in children .

Environmental Impact

The persistence of PFAS in the environment is a significant concern due to their resistance to degradation. This compound has been detected in various environmental matrices including water and soil samples. Its bioaccumulation potential raises alarms regarding its long-term ecological effects.

Case Study 1: Human Health Impacts

A cohort study conducted in regions with high PFAS contamination revealed that individuals exposed to high levels of nonafluorododecan-1-OL exhibited elevated cholesterol levels and increased risk of liver damage. The study tracked health outcomes over ten years and found a statistically significant association between exposure levels and adverse health effects .

Case Study 2: Wildlife Studies

Research on wildlife has shown that exposure to PFAS compounds leads to reproductive issues in aquatic species. In one study involving fish populations near industrial discharge sites containing nonafluorododecan-1-OL, researchers observed reproductive abnormalities and decreased population viability over multiple generations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.